O-甲基-L-酪氨酸盐酸盐

描述

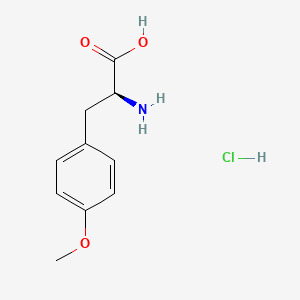

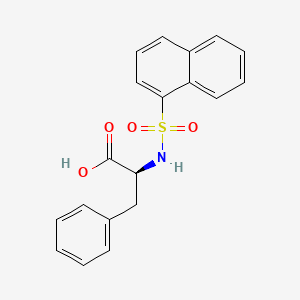

O-methyl-L-tyrosine hydrochloride is a derivative of the amino acid tyrosine . It is a white crystalline solid and is used for research and development purposes . It is not intended for medicinal or household use .

Synthesis Analysis

The synthesis of O-methyl-L-tyrosine can be achieved through chemical synthesis methods . A common method involves the reaction of p-methylphenylacetone with bromobenzene to produce a brominated product, which is then reacted with sodium thiocyanate to yield the final product .Molecular Structure Analysis

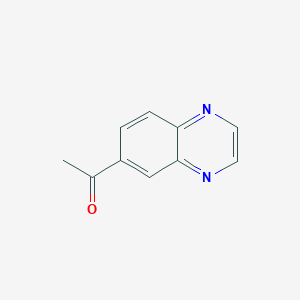

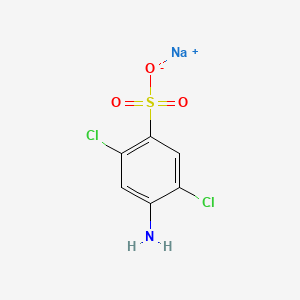

The molecular formula of O-methyl-L-tyrosine hydrochloride is C10H14ClNO3 . The molecular weight is 231.68 g/mol . The structure includes a benzene ring with a methoxy group (OCH3) attached, linked to a carboxylic acid group (COOH) and an amine group (NH2) via a carbon chain .Physical And Chemical Properties Analysis

O-methyl-L-tyrosine hydrochloride is a white to almost white powder or crystal . It is very soluble in water . The melting point is 259-261°C (dec.) . The specific rotation is -7° to -10° (C=2, 1mol/L HCl) .科学研究应用

肿瘤成像和正电子发射断层扫描(PET)

O-甲基-L-酪氨酸盐酸盐,特别是示踪剂O-[11C]甲基-L-酪氨酸,已经显示出在使用PET技术进行肿瘤成像方面具有潜力。研究表明,该化合物在大多数正常器官中的摄取量较低,除了泌尿道和膀胱,这表明了它在全身肿瘤成像中的潜力。在胰腺和肝脏等器官中的低自然摄取量,以及其快速清除速率,突显了它在肿瘤成像和潜在恶性和良性肿瘤之间的区分上的适用性(Ishiwata et al., 2005; Tsukada et al., 2006)。

甲酯盐酸盐的合成

已经进行了有关合成各种甲酯盐酸盐的研究,包括L-酪氨酸甲酯盐酸盐。已经探索了涉及氨基酸与HCl在甲醇中在亚砜氯化物存在下反应的技术。这些方法以其温和的反应条件、高产率、简单性和工业大规模生产的潜力而闻名(Xie Ji-min, 2007; Sun Lu, 2007; Ju, 2013)。

生化合成和应用

O-甲基-L-酪氨酸盐酸盐已被牵涉到各种生化合成和应用中。例如,它已被用于利用特定酵母酶将L-酪氨酸甲酯转化为对羟基肉桂酸甲酯的生物转化。这个过程具有潜在的临床和工业应用,特别是考虑到所产生化合物的抗菌活性(Macdonald et al., 2016)。

荧光传感器和纳米颗粒合成

O-甲基-L-酪氨酸盐酸盐已被用于开发荧光传感器。一个显著的应用是其在构建L-酪氨酸甲酯功能化碳点用于检测对硫磷的应用。这代表了对于在各种基质中检测有机磷杀虫剂的敏感和选择性传感器的发展的重大进展(Hou et al., 2015)。此外,基于酪氨酸的分子已被用于合成Au核-Ag壳纳米颗粒,突显了酪氨酸衍生物在纳米技术应用中的多功能性(Selvakannan et al., 2004)。

安全和危害

In case of inhalation, move the person into fresh air and give artificial respiration if needed . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always wear personal protective equipment, including chemical impermeable gloves, and ensure adequate ventilation when handling this chemical .

未来方向

属性

IUPAC Name |

(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJANEXICRZDJT-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647389 | |

| Record name | O-Methyl-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-methyl-L-tyrosine hydrochloride | |

CAS RN |

67423-44-3 | |

| Record name | O-Methyl-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1593034.png)